molecular formula C19H29NO3Si B15280983 Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate

Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate

Cat. No.: B15280983
M. Wt: 347.5 g/mol
InChI Key: TWVWOIVZXPXUSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Scientific Research Applications

Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate involves its conversion to a Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene. This intermediate can participate in various cycloaddition reactions, forming complex heterocyclic structures . The molecular targets and pathways involved are primarily related to the formation of these reactive intermediates and their subsequent reactions .

Properties

Molecular Formula

C19H29NO3Si

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl 4-oxo-3-triethylsilylpiperidine-1-carboxylate

InChI

InChI=1S/C19H29NO3Si/c1-4-24(5-2,6-3)18-14-20(13-12-17(18)21)19(22)23-15-16-10-8-7-9-11-16/h7-11,18H,4-6,12-15H2,1-3H3

InChI Key

TWVWOIVZXPXUSX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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